molecular formula C10H7NO3 B1388177 4-Hydroxyquinoline-7-carboxylic acid CAS No. 1150618-22-6

4-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B1388177
CAS No.: 1150618-22-6
M. Wt: 189.17 g/mol
InChI Key: QNDMXIULYGYMJK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6) is an organic solid with a molecular formula of C 10 H 7 NO 3 and a molecular weight of 189.17 g/mol . This compound serves as a high-value chemical building block in medicinal chemistry and pharmaceutical research, particularly for synthesizing novel quinoline derivatives with potential biological activity. In scientific research, derivatives of this compound have demonstrated significant antimicrobial properties , showing efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, its scaffold is explored for anti-HIV activity , where certain synthesized analogues function as effective inhibitors of HIV integrase . Beyond infectious disease research, this compound provides a key framework for developing immunomodulators and anticancer agents . It has been identified as a precursor for selective inhibitors targeting Fibroblast Activation Protein (FAP), showing promising antitumor activity in preclinical models . The mechanism of action for quinoline-based compounds often involves the disruption of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . A common synthetic route to access this family of compounds is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMXIULYGYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948573-55-5, 1150618-22-6
Record name 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948573-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, which includes the cyclization of aniline derivatives with β-ketoesters, followed by hydrolysis and decarboxylation . Another method involves the use of enaminones as intermediates, which are cyclized and subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 4-hydroxyquinoline-7-carboxylic acid exhibit significant antimicrobial activity. For example, studies have shown that compounds synthesized from this framework demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A recent study evaluated the antimicrobial efficacy of several synthesized quinoline derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for specific compounds:

Compound Target Bacteria Activity (Zone of Inhibition)
Compound 1Staphylococcus aureus20 mm
Compound 2Escherichia coli18 mm

Anti-HIV Activity

Another significant application of this compound derivatives is their potential as anti-HIV agents. In vitro studies have demonstrated that certain synthesized compounds inhibit HIV integrase activity effectively. The following table summarizes findings from recent research:

Compound IC50 Value (µM) Selectivity Index
Compound A5.2>10
Compound B3.8>15

These results suggest that these compounds could serve as lead candidates for further development in HIV treatment.

Immunomodulators

This compound has been identified as a key scaffold in the design of immunomodulators for treating autoimmune diseases. One study reported the synthesis of aminoacyl indazole immunomodulators derived from this compound, which showed efficacy in regulating immune response by inhibiting specific coagulation factors.

Cancer Treatment

The compound has also been explored as a framework for developing selective inhibitors targeting Fibroblast Activation Protein (FAP), which is implicated in tumor progression. A notable case study highlighted a series of FAP inhibitors derived from this compound that demonstrated significant antitumor activity in preclinical models.

Case Studies

  • Immunomodulatory Activity : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of immunomodulators based on this compound. These compounds were shown to inhibit blood coagulation factor FXIIa effectively, providing a novel approach to managing thrombotic disorders.
  • Antitumor Efficacy : Research focused on the development of FAP inhibitors highlighted the potential of this compound derivatives in cancer therapy. The inhibitors exhibited high selectivity and potency against tumor cells in vitro, suggesting their utility as therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Hydroxyquinoline-4-carboxylic Acid
  • CAS No.: Not explicitly provided (referred to as "4-Quinolinecarboxylic acid, 2-hydroxy-" in ).
  • Molecular Formula: C₁₀H₇NO₃ (identical to the target compound).
  • Key Difference : Hydroxyl group at position 2 instead of 3.
  • Implications : Altered electronic distribution may affect metal-chelation properties and biological activity. Used in organic synthesis and as a pharmaceutical intermediate .
4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid
  • CAS No.: 51726-87-5 .
  • Molecular Formula: C₁₁H₉NO₄.
  • Key Differences : Methoxy (-OCH₃) at position 7 and carboxylic acid at position 3.
  • Implications : Increased hydrophobicity due to the methoxy group may enhance membrane permeability. Structural similarity score: 0.93 compared to the target compound .
4-Hydroxy-7-methyl-quinoline-3-carboxylic Acid
  • CAS No.: 256923-25-8 .
  • Molecular Formula: C₁₁H₉NO₃.
  • Key Differences : Methyl (-CH₃) at position 7 and carboxylic acid at position 3.
  • Molecular weight: 203.19 g/mol .

Functional Group Modifications

7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
  • CAS No.: Not explicitly provided (referenced in ).
  • Molecular Formula: C₁₀H₆ClNO₃.
  • Key Difference : Chlorine atom at position 7.
  • Used in antibiotic research .
7-Fluoro-2-methylquinoline-4-carboxylic Acid
  • CAS No.: 915923-73-8 .
  • Molecular Formula: C₁₁H₈FNO₂.
  • Key Differences : Fluorine at position 7 and methyl at position 2.
  • Implications: Fluorine’s strong electron-withdrawing effect may stabilize the quinoline ring, influencing pharmacokinetics .

Structural Analogues with Carboxylic Acid at Different Positions

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Carboxylic Acid Position Notable Feature Reference
4-Hydroxyquinoline-7-carboxylic acid 1150618-22-6 C₁₀H₇NO₃ 189.17 7 Hydroxyl at position 4
6-Methoxyquinoline-5-carboxylic acid 1693735-54-4 C₁₁H₉NO₃ 219.19 5 Methoxy at position 6
4-Methoxyquinoline-7-carboxylic acid 40990-53-2 C₁₁H₉NO₃ 219.19 7 Methoxy at position 4
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid 6952-34-7 C₁₆H₁₁NO₃ 265.26 4 Phenyl-hydroxyl substituent

Physicochemical and Application Insights

  • Hydrophobicity: Methyl or methoxy substituents (e.g., 4-Hydroxy-7-methyl-quinoline-3-carboxylic acid) increase logP values compared to hydroxylated analogues, enhancing lipid solubility .
  • Reactivity : Chloro- and fluoro-substituted derivatives (e.g., 7-chloro or 7-fluoro analogues) exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution reactions .
  • Biological Activity : Positional isomerism (e.g., hydroxyl at position 2 vs. 4) significantly impacts antimicrobial and chelation properties .

Biological Activity

4-Hydroxyquinoline-7-carboxylic acid (4-HQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, featuring hydroxyl and carboxylic acid functional groups. Its molecular formula is C10H7NO3C_{10}H_7NO_3 with a molecular weight of approximately 189.17 g/mol. The presence of these functional groups enhances its reactivity and ability to interact with various biological targets.

The biological activity of 4-HQCA can be attributed to several mechanisms:

  • Metal Ion Chelation : 4-HQCA acts as a chelating agent, binding to metal ions which can modulate the activity of metalloproteins and enzymes. This interaction influences various biochemical pathways, including those involved in oxidative stress response and cellular metabolism.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, effective against various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies have shown that derivatives of 4-HQCA possess selective cytotoxicity towards cancer cells, particularly doxorubicin-resistant colon adenocarcinoma cell lines. This selectivity suggests potential for developing targeted cancer therapies .

Antimicrobial Properties

4-HQCA has demonstrated effectiveness against a range of pathogens. The following table summarizes its antimicrobial activity against specific bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that 4-HQCA could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that 4-HQCA derivatives exhibit promising anticancer properties. A study evaluated the cytotoxicity of various derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines:

Compound IC50 (µM) Cell Line
4-HQCA15Doxorubicin-sensitive
Benzylidene derivative8Doxorubicin-resistant
Control (Doxorubicin)10Doxorubicin-sensitive

The data suggest that certain derivatives may offer enhanced efficacy against resistant cancer cells while sparing normal cells .

Case Studies

  • Cytotoxicity in Cancer Cells : A study assessed the effects of various 4-HQCA derivatives on colon adenocarcinoma cell lines. The results indicated that some derivatives exhibited selective toxicity towards resistant cell lines, highlighting their potential in overcoming drug resistance in cancer therapy .
  • Antimicrobial Efficacy : In another study, the antimicrobial activity of 4-HQCA was tested against clinical isolates of bacteria. The compound showed significant inhibition of growth, suggesting its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-hydroxyquinoline-7-carboxylic acid derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via esterification, nucleophilic substitution, or cyclization reactions. For example, ethyl esters (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are prepared by reacting hydroxyl groups with acyl chlorides or via Claisen condensation . Fluorination at the 6-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), while piperazinyl substituents at the 7-position are introduced via nucleophilic aromatic substitution under reflux conditions . Characterization involves NMR, HPLC, and mass spectrometry to confirm regioselectivity and purity.

Q. How are the physicochemical properties of this compound characterized in drug discovery?

  • Methodological Answer : Key properties include solubility (measured via shake-flask method in buffered solutions), pKa (determined by potentiometric titration), and logP (via HPLC or shake-flask partitioning). The carboxylic acid group at position 7 enhances water solubility, while the hydroxyl group at position 4 contributes to hydrogen bonding, critical for target binding. Stability studies under physiological pH (e.g., 1.2–7.4) assess degradation pathways, such as decarboxylation or oxidation .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-fluoro, 7-piperazinyl) modulate the antibacterial activity of this compound derivatives?

  • Methodological Answer : Fluoro substituents at position 6 enhance bacterial DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane permeability. Piperazinyl groups at position 7 improve pharmacokinetics by balancing lipophilicity and solubility. Structure-activity relationship (SAR) studies reveal that 1-ethyl-6-fluoro-7-(1-piperazinyl) derivatives exhibit 4–8× greater activity against Gram-negative bacteria (e.g., E. coli) compared to non-fluorinated analogs . Computational docking (e.g., AutoDock Vina) further validates binding interactions with enzyme active sites.

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain susceptibility, MIC testing protocols). To address this:

  • Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination.
  • Control variables : Match solvent systems (e.g., DMSO concentration ≤1%) and incubation times.
  • Cross-validate : Compare results with reference compounds (e.g., ciprofloxacin) and replicate studies across independent labs.
  • Meta-analysis : Pool data from multiple studies to identify outliers or trends .

Q. What strategies optimize the stereochemical stability of this compound derivatives during synthesis?

  • Methodological Answer : Stereochemical instability (e.g., racemization at chiral centers) is mitigated by:

  • Low-temperature reactions : Conduct substitutions below 0°C to reduce kinetic energy-driven racemization.
  • Chiral auxiliaries : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites.
  • Asymmetric catalysis : Employ palladium-catalyzed cross-coupling or enzymatic resolution (e.g., lipases) to enforce enantioselectivity . Post-synthesis analysis via chiral HPLC or X-ray crystallography confirms configuration retention.

Data Analysis and Reporting

Q. What frameworks are recommended for analyzing structure-activity data in quinoline-carboxylic acid research?

  • Methodological Answer : Use multivariate statistical models (e.g., partial least squares regression, PLS-R) to correlate substituent electronic parameters (Hammett σ), steric bulk (Taft Es), and bioactivity. For qualitative data, thematic analysis of SAR trends (e.g., fluoro vs. chloro substituents) is paired with molecular dynamics simulations to assess binding mode consistency . Reporting should adhere to SRQR (Standards for Reporting Qualitative Research) guidelines, detailing assay conditions, statistical thresholds (e.g., p < 0.05), and mechanistic hypotheses .

Q. How should researchers address solubility limitations of this compound derivatives in in vivo studies?

  • Methodological Answer : Solubility can be enhanced via:

  • Prodrug design : Convert carboxylic acid to methyl esters or amides, which hydrolyze in vivo.
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to improve bioavailability.
  • Co-solvent systems : Employ cyclodextrins or polysorbate-80 in dosing solutions.
    • Preclinical validation includes pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models and stability testing in simulated gastric fluid .

Experimental Design

Q. What controls are essential when evaluating the enzymatic inhibition of quinoline-carboxylic acid derivatives?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors (e.g., oxolinic acid for DNA gyrase).
  • Negative controls : Solvent-only (e.g., DMSO) and enzyme-free samples.
  • Blinding : Use double-blinded assays to minimize bias in data interpretation.
  • Replicates : Triplicate measurements with statistical error bars (SEM/CI) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyquinoline-7-carboxylic acid

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